6-({2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}amino)hexanoic acid
Description
Properties
Molecular Formula |
C22H29NO6 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
6-[2-(7-methyl-2-oxo-4-propylchromen-5-yl)oxypropanoylamino]hexanoic acid |
InChI |
InChI=1S/C22H29NO6/c1-4-8-16-13-20(26)29-18-12-14(2)11-17(21(16)18)28-15(3)22(27)23-10-7-5-6-9-19(24)25/h11-13,15H,4-10H2,1-3H3,(H,23,27)(H,24,25) |
InChI Key |
COUGUTIFRDIBEM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC(C)C(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Pechmann Condensation
The 7-methyl-4-propyl-2H-chromen-2-one scaffold is synthesized via Pechmann condensation , a widely used method for coumarin derivatives.
Procedure :
-
Reactants : Resorcinol derivatives (e.g., 4-propylresorcinol) and β-ketoesters (e.g., ethyl acetoacetate).
-
Conditions : Reflux in toluene at 110°C for 16 hours.
Mechanism :
Functionalization at Position 5
The 5-hydroxy group is introduced via directed ortho-metalation or Fries rearrangement , followed by methylation using dimethyl sulfate.
Example :
-
Starting material : 4-Propyl-7-methyl-2H-chromen-2-one.
-
Reagent : Trimethylsilyl chloride (TMSCl) and LDA for lithiation, followed by quenching with oxygen.
Synthesis of 2-[(7-Methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoic Acid
Etherification Reaction
The hydroxyl group at position 5 undergoes nucleophilic substitution with α-bromopropanoic acid.
Procedure :
-
Reactants : 5-Hydroxy-7-methyl-4-propyl-2H-chromen-2-one and α-bromopropanoic acid.
-
Conditions : 50°C for 16 hours.
Optimization :
Preparation of 6-Aminohexanoic Acid
Hydrolysis of Caprolactam
The hexanoic acid moiety is derived from caprolactam hydrolysis , a scalable industrial process.
Procedure :
-
Reactants : Caprolactam, aqueous KOH (12 M).
-
Workup : Neutralization with acetic acid and recrystallization in isopropanol.
Alternate Route :
Amide Bond Formation
Carbodiimide-Mediated Coupling
The final step involves coupling the propanoic acid derivative with 6-aminohexanoic acid using EDCl/HOBt .
Procedure :
-
Reactants : 2-[(7-Methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoic acid and 6-aminohexanoic acid.
-
Activator : EDCl (1.2 equiv), HOBt (1.1 equiv).
-
Solvent : DMF or THF.
-
Conditions : Room temperature, 12 hours.
Side Reactions :
Purification and Characterization
Chromatographic Methods
Crystallization
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Pechmann condensation | 92 | 99.5 | 12 | Industrial |
| Caprolactam hydrolysis | 85 | 99.9 | 8 | Bulk |
| EDCl/HOBt coupling | 74 | 98.2 | 45 | Lab-scale |
Challenges and Optimization Opportunities
-
Chromene Functionalization :
-
Amide Bond Hydrolysis :
-
Cost Reduction :
Chemical Reactions Analysis
Types of Reactions
6-({2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}amino)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxo groups or to modify existing functional groups.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different substituents on the chromen core or the hexanoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo derivatives, while reduction may yield hydroxyl derivatives.
Scientific Research Applications
6-({2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}amino)hexanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-({2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}amino)hexanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.
Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of chromene-based carboxylic acid derivatives. Below is a systematic comparison with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Chromene Derivatives: The target compound shares the 2H-chromen-2-one core with 4-amino-2-oxo-2H-chromene , but the latter lacks the hexanoic acid chain, reducing its solubility in polar solvents. 2-Methyl-3-(5-aryl-1,3,4-oxadiazol-2-yl)-5H-chromeno[4,3-b]pyridin-5-ones exhibit fused heterocyclic systems, enhancing rigidity and π-π stacking, which may improve binding to hydrophobic enzyme pockets compared to the target compound.
Carboxylic Acid Derivatives: The hexanoic acid chain in the target compound is analogous to 6-{[5-(p-nitrophenoxy)-5-oxopentanoyl]amino}hexanoic acid , but the latter’s nitrophenoxy group facilitates UV detection, unlike the chromene-based system.
Synthetic Pathways: The target compound’s synthesis likely involves coupling a chromene-propanoyl intermediate with hexanoic acid via amide bond formation, analogous to methods in (e.g., refluxing with phosphoryl oxychloride).
Research Implications and Gaps
- Bioactivity : While chromene derivatives are well-studied for antimicrobial and anticancer properties, the target compound’s bioactivity remains unexplored in the provided evidence.
- Structural Analysis : Tools like SHELXL and WinGX could refine its crystal structure, elucidating intermolecular interactions critical for drug design.
- Optimization : Introducing electron-withdrawing groups (e.g., nitro, as in ) or fluorescent tags (e.g., BODIPY ) could enhance functionality.
Biological Activity
6-({2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}amino)hexanoic acid is a complex compound with potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide an in-depth analysis of its biological activity, supported by case studies, research findings, and data tables.
Chemical Structure and Properties
The compound's IUPAC name is N-{2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}-beta-alanine, with a molecular formula of C19H23NO6. Its structural complexity allows for various interactions with biological targets, which is crucial for its pharmacological effects.
The biological activity of this compound can be attributed to its ability to interact with multiple enzyme systems and cellular pathways. Specifically, the chromenone moiety has been associated with antioxidant properties and potential anti-inflammatory effects. Research indicates that compounds with similar structures can inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenases (LOX), which are implicated in various diseases, including cancer and neurodegenerative disorders .
In Vitro Studies
In vitro studies have demonstrated that derivatives of chromenone compounds exhibit significant inhibitory effects on cholinesterases (AChE and BChE), which are critical targets in Alzheimer's disease treatment. For instance, one study reported IC50 values for AChE inhibition ranging from 5.4 μM to 18.1 μM depending on the structural modifications made to the chromenone scaffold .
Case Studies
- Anti-Alzheimer's Activity : A derivative of the compound was tested for its ability to inhibit AChE and BChE. The results indicated a concentration-dependent inhibition, suggesting potential therapeutic benefits in treating cognitive decline associated with Alzheimer's disease.
- Anti-inflammatory Effects : Another study evaluated the anti-inflammatory properties of similar chromenone derivatives. The compounds exhibited significant inhibition of COX-2 and LOX enzymes, highlighting their potential use in managing inflammatory diseases .
Data Table: Biological Activity Summary
Q & A
Basic: What are the standard synthetic routes for 6-({2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}amino)hexanoic acid, and what key intermediates are involved?
Answer:
The synthesis typically involves coupling a chromen-2-one derivative with a propanoyl-hexanoic acid scaffold. A common route starts with 7-hydroxy-4-propylcoumarin , which undergoes nucleophilic substitution with ethyl bromoacetate in acetone under basic conditions (e.g., K₂CO₃) to form an intermediate ester. Subsequent hydrolysis yields the carboxylic acid derivative. Chromen-2-one intermediates are synthesized via Pechmann condensation of substituted phenols with β-keto esters . Key intermediates include:
- 7-hydroxy-4-propylcoumarin (chromen-2-one core).
- Ethyl 2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoate (ester intermediate).
Basic: What analytical techniques are critical for structural characterization of this compound?
Answer:
A combination of spectral and chromatographic methods is essential:
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methyl, propyl, and oxypropanoyl groups) on the chromen-2-one ring .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., calculated 375.1682 g/mol for C₂₀H₂₅NO₆) .
- X-ray crystallography : Resolves stereochemical ambiguities, particularly for chiral centers in the hexanoic acid chain .
Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?
Answer:
Optimization requires systematic variation of:
- Solvent polarity : Acetone or DMF enhances nucleophilic substitution efficiency for chromen-2-one derivatives .
- Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate ester hydrolysis .
- Temperature control : Maintaining 60–80°C during condensation steps minimizes side reactions .
- Chromatographic purification : Silica gel column chromatography with gradients of ethyl acetate/hexane removes byproducts .
Advanced: How should researchers address discrepancies in spectral data (e.g., NMR shifts) between batches?
Answer:
Contradictions often arise from:
- Solvent impurities : Ensure deuterated solvents (e.g., DMSO-d₆) are anhydrous.
- Tautomerism : Chromen-2-one derivatives exhibit keto-enol tautomerism, affecting NMR peak splitting. Use variable-temperature NMR to identify dynamic equilibria .
- Stereochemical variations : Chiral HPLC or circular dichroism (CD) spectroscopy resolves enantiomeric impurities .
Advanced: What computational methods are effective for predicting reactivity and designing derivatives?
Answer:
- Density functional theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites on the chromen-2-one core .
- Molecular docking : Screens potential biological targets (e.g., cyclooxygenase-2) by simulating ligand-receptor interactions .
- Reaction path search algorithms : Quantum-mechanical tools (e.g., GRRM) identify low-energy pathways for functional group modifications .
Advanced: How can biological activity assays be designed to evaluate this compound’s therapeutic potential?
Answer:
- In vitro models :
- Anti-inflammatory assays : Measure COX-2 inhibition in RAW 264.7 macrophages via prostaglandin E₂ ELISA .
- Anticancer screens : Use MTT assays on cancer cell lines (e.g., MCF-7) to assess IC₅₀ values .
- In vivo validation : Administer orally (10–50 mg/kg) in rodent models of inflammation/cancer, with pharmacokinetic profiling (e.g., HPLC-MS for plasma concentration) .
Advanced: What strategies enhance the stability of the oxypropanoyl-hexanoic acid linkage under physiological conditions?
Answer:
- Prodrug modification : Convert the carboxylic acid to a methyl ester to reduce hydrolysis .
- Steric shielding : Introduce bulky substituents (e.g., tert-butyl) near the ester group to hinder enzymatic cleavage .
- pH optimization : Buffer formulations at pH 6.5–7.4 minimize acid-catalyzed degradation .
Advanced: How can researchers resolve enantiomeric impurities in the hexanoic acid chain?
Answer:
- Chiral resolution : Use preparative HPLC with a cellulose-based chiral stationary phase (e.g., Chiralpak IC) .
- Asymmetric synthesis : Employ Evans’ oxazolidinone auxiliaries during propanoylation to control stereochemistry .
Advanced: What functional groups in this compound are prone to unintended reactivity during derivatization?
Answer:
- Chromen-2-one carbonyl : Susceptible to nucleophilic attack (e.g., by amines). Protect with trimethylsilyl groups during reactions .
- Hexanoic acid carboxyl : Avoid conditions that promote decarboxylation (e.g., high heat, strong bases) .
Advanced: How can structure-activity relationship (SAR) studies be structured to improve target selectivity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
